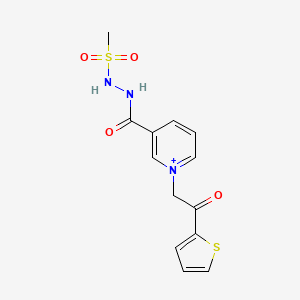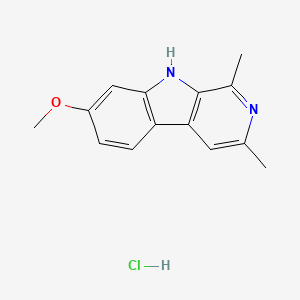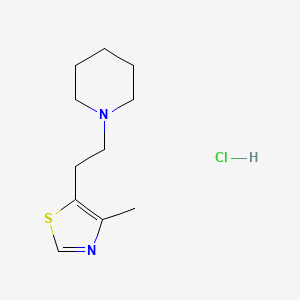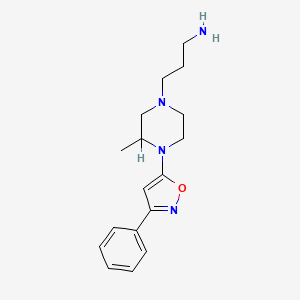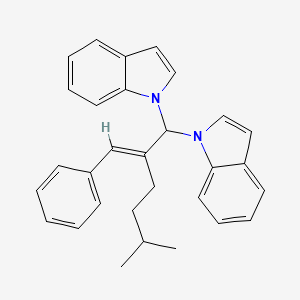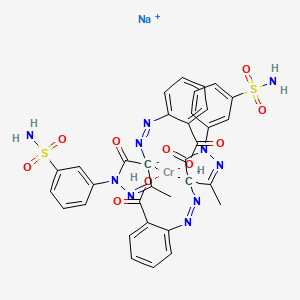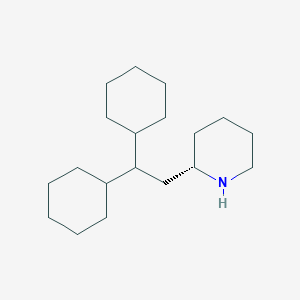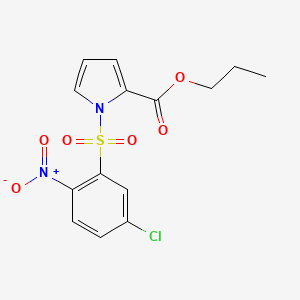![molecular formula C10H9N3O2 B12720750 3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One CAS No. 139605-49-5](/img/structure/B12720750.png)
3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one is a heterocyclic compound that features a unique fusion of triazine and benzoxazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoxazine with a triazine derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted benzoxazine derivatives.
Aplicaciones Científicas De Investigación
3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazine derivatives: Compounds with similar benzoxazine rings but different substituents.
Triazine derivatives: Compounds with triazine rings and varying functional groups.
Uniqueness
3,5-Dihydro-(1,2,4)triazino(3,4-c)(1,4)benzoxazin-2(1H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
139605-49-5 |
|---|---|
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one |
InChI |
InChI=1S/C10H9N3O2/c14-10-5-13-7-3-1-2-4-8(7)15-6-9(13)11-12-10/h1-4H,5-6H2,(H,12,14) |
Clave InChI |
PNPBXXNNLJGHBP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NN=C2N1C3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


